molecular formula C8H10N2O3 B2803081 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid CAS No. 1525330-55-5

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid

Cat. No.: B2803081
CAS No.: 1525330-55-5
M. Wt: 182.179
InChI Key: XIVIGKNHEZJALW-UHFFFAOYSA-N
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Description

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid is a heterocyclic compound with significant potential in various fields of scientific research This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic and nucleophilic reagents, along with appropriate catalysts, facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a similar core structure but lacking the oxo and carboxylic acid functionalities.

    2-Oxo-1,2,3,4-tetrahydrobenzimidazole: A related compound with a different degree of hydrogenation.

    5-Carboxybenzimidazole: Another derivative with a carboxylic acid group but without the oxo functionality.

Uniqueness

2-Oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid is unique due to the combination of its oxo group and carboxylic acid functionality, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-oxo-1,3,4,5,6,7-hexahydrobenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h4H,1-3H2,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVIGKNHEZJALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1525330-55-5
Record name 2-hydroxy-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
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